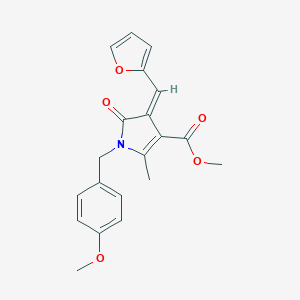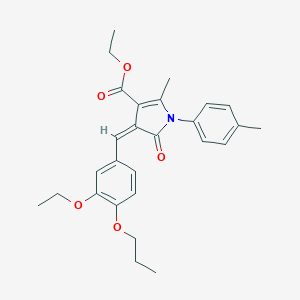![molecular formula C18H18ClN3O2S B299089 (5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299089.png)
(5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one is a synthetic compound that has been developed for scientific research purposes. This compound has been found to have potential applications in the field of biochemistry and physiology due to its unique chemical structure and mechanism of action.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one involves the inhibition of protein kinase activity. This compound has been found to selectively inhibit the activity of certain protein kinases, which are involved in the regulation of various cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one have been investigated in various studies. This compound has been found to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have potential applications in the field of neurobiology, as it has been shown to modulate the activity of certain neurotransmitters.
Advantages and Limitations for Lab Experiments
The advantages of using (5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one in lab experiments include its selective inhibition of protein kinase activity and its potential applications in the field of cancer research and neurobiology. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to investigate its long-term effects.
Future Directions
There are several future directions for the investigation of (5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one. These include:
1. Investigating the potential applications of this compound in the field of drug discovery and development.
2. Investigating the long-term effects of this compound on cellular processes and the potential for toxicity.
3. Investigating the potential for this compound to be used in combination with other compounds for enhanced therapeutic effects.
4. Investigating the potential for this compound to modulate the activity of other cellular signaling pathways.
5. Investigating the potential for this compound to be used as a diagnostic tool for the detection of certain diseases.
Conclusion
In conclusion, (5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one is a synthetic compound that has potential applications in the field of scientific research. This compound has been found to have potential applications in the field of cancer research and neurobiology due to its unique chemical structure and mechanism of action. Further studies are needed to investigate the long-term effects and potential toxicity of this compound, as well as its potential applications in drug discovery and development.
Synthesis Methods
The synthesis of (5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one involves the reaction of 4-chloroaniline, 5-(diethylamino)furan-2-carbaldehyde, and 2-aminothiazole in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product.
Scientific Research Applications
(5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one has been found to have potential applications in the field of scientific research. This compound has been used in various studies to investigate the biochemical and physiological effects of its mechanism of action. It has been found to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
Product Name |
(5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one |
|---|---|
Molecular Formula |
C18H18ClN3O2S |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
(5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H18ClN3O2S/c1-3-22(4-2)16-10-9-14(24-16)11-15-17(23)21-18(25-15)20-13-7-5-12(19)6-8-13/h5-11H,3-4H2,1-2H3,(H,20,21,23)/b15-11- |
InChI Key |
IFLWDRCSAAJAID-PTNGSMBKSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(O1)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)Cl |
SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299006.png)

![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299009.png)

![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299013.png)
![methyl 1-(3-chlorophenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299014.png)
![ethyl 1-isobutyl-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299016.png)
![ethyl 2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299017.png)

![ethyl 2-(2,3-dimethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299020.png)
![ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299024.png)
![methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299027.png)

